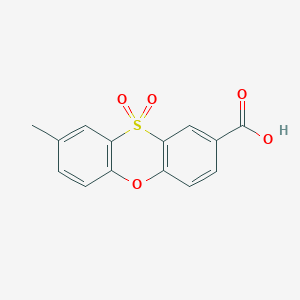
8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid is a complex organic compound belonging to the phenoxathiine family. This compound is characterized by its unique structure, which includes a phenoxathiine core with a carboxylic acid group at the 2-position and a methyl group at the 8-position. The presence of the dioxo group at the 10-position further adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid typically involves the reaction of 4,4’-oxydibenzoic acid with strong sulfur-containing electrophiles. The process begins with the substitution of hydrogen atoms at positions 2 and 2’ of the aromatic ring, followed by intramolecular cyclization to form the phenoxathiine ring. Chlorosulfonic acid or oleum is commonly used to facilitate this reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process involves multiple purification steps, including recrystallization and chromatography, to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like chlorosulfonic acid for electrophilic substitution and sodium hydroxide for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions include various derivatives of the phenoxathiine core, such as sulfonamides, carboxamides, and nitro compounds .
Applications De Recherche Scientifique
8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Medicine: Investigated for its role as a potential MAO inhibitor antidepressant.
Industry: Utilized in the design of thermally stable polyamides and electroluminescent materials.
Mécanisme D'action
The mechanism of action of 8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s dioxo groups and carboxylic acid moiety play a crucial role in its reactivity and binding affinity. It can inhibit enzymes by forming stable complexes, thereby affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 10,10-Dioxo-10H-phenoxathiine-2-carboxylic acid
- 4-Nitro-10,10-dioxo-10H-phenoxathiine-2-carboxylic acid
- 4,6-Dinitro-10,10-dioxo-10H-phenoxathiine-2-carboxylic acid
Comparison: Compared to its analogs, 8-Methyl-10,10-dioxo-10H-10lambda~6~-phenoxathiine-2-carboxylic acid is unique due to the presence of the methyl group at the 8-position. This structural difference influences its chemical reactivity, making it more suitable for specific applications, such as the synthesis of polyconjugated compounds and electroluminescent materials .
Propriétés
Numéro CAS |
51763-22-5 |
|---|---|
Formule moléculaire |
C14H10O5S |
Poids moléculaire |
290.29 g/mol |
Nom IUPAC |
8-methyl-10,10-dioxophenoxathiine-2-carboxylic acid |
InChI |
InChI=1S/C14H10O5S/c1-8-2-4-10-12(6-8)20(17,18)13-7-9(14(15)16)3-5-11(13)19-10/h2-7H,1H3,(H,15,16) |
Clé InChI |
YSBGMLKPMDKCPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=C(S2(=O)=O)C=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




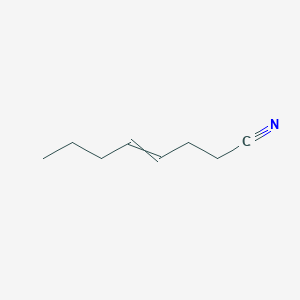
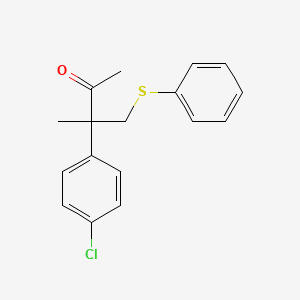
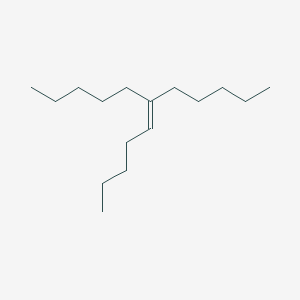
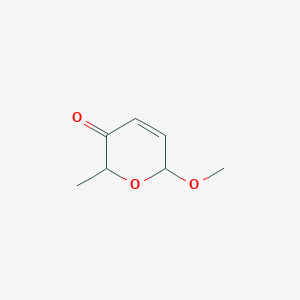

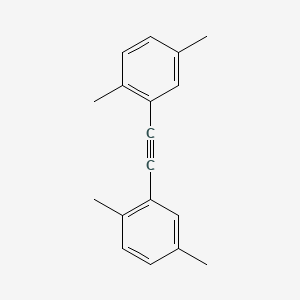
![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)

![7-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14654821.png)



